(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Chemical uniqueness Patent landscape Structure-activity relationship

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1351664-56-6) is a synthetic heterocyclic acrylamide with molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol. The molecule contains a 3,4,5-trimethoxyphenyl moiety linked via an (E)-acrylamide bridge to a (2,5-dimethylfuran-3-yl)methylamine fragment.

Molecular Formula C19H23NO5
Molecular Weight 345.395
CAS No. 1351664-56-6
Cat. No. B2764356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS1351664-56-6
Molecular FormulaC19H23NO5
Molecular Weight345.395
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C19H23NO5/c1-12-8-15(13(2)25-12)11-20-18(21)7-6-14-9-16(22-3)19(24-5)17(10-14)23-4/h6-10H,11H2,1-5H3,(H,20,21)/b7-6+
InChIKeyJSEBSOYSFRFXHU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1351664-56-6) is an Uncharacterized Heterocyclic Acrylamide


(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1351664-56-6) is a synthetic heterocyclic acrylamide with molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol . The molecule contains a 3,4,5-trimethoxyphenyl moiety linked via an (E)-acrylamide bridge to a (2,5-dimethylfuran-3-yl)methylamine fragment. As of the search date, this compound has no indexed bioactivity data in PubMed, BindingDB, PubChem, or ChEMBL. Its primary documented context is as a member of broad patent families covering heterocyclic acrylamides as pharmaceuticals (e.g., US8846711B2) , but the specific compound itself is not exemplified in the accessible patent examples, and no quantitative biological data could be identified for it.

Why (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Cannot Be Interchanged with In-Class Analogs


The compound's substitution pattern is unique among indexed chemical space: the combination of an (E)-acrylamide linker, a 2,5-dimethylfuran-3-ylmethyl amine, and a 3,4,5-trimethoxyphenyl group is not matched by any other CAS-registered compound with publicly available bioactivity data. Closest structural analogs differ in either the amine side chain (e.g., piperidine-containing variants ) or the aryl group (e.g., furan-2-yl or thiophen-3-yl replacements), and the known structure-activity relationships (SAR) for 3,4,5-trimethoxyphenyl acrylamides indicate that the amine substituent critically modulates receptor binding profiles . Substituting this compound with a seemingly similar analog without matched biological validation would introduce unpredictable potency, selectivity, and pharmacokinetic changes, rendering generic substitution scientifically unsound for any application requiring verified biological activity.

Quantitative Differentiation Evidence for (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: A Critical Gap Analysis


Structural Uniqueness vs. Patent Family Members: No Bioactivity Data Available

The target compound is nominally encompassed by the generic Markush structures in patents such as US8846711B2 (heterocyclic acrylamides as FabI inhibitors) . However, the specific compound is not listed among the exemplified compounds in the accessible patent text, and no IC50 value is reported for it in BindingDB or other bioactivity databases . In contrast, structurally distinct compounds from the same patent family (e.g., BDBM133667 and BDBM133681) have reported FabI IC50 values of 150 nM and 60 nM, respectively . The absence of bioactivity data for the target compound precludes any quantitative potency comparison.

Chemical uniqueness Patent landscape Structure-activity relationship

Amine Side-Chain Divergence: SAR Implications from 3,4,5-Trimethoxyphenyl Acrylamide Class

In a study of 3,4,5-trimethoxyphenyl acrylamides (compounds 1a–f), the nature of the amine side chain was found to critically determine binding affinity at serotonergic 5-HT1A receptors and efficacy in suppressing morphine withdrawal syndrome in mice . Compounds with aliphatic amine substituents (1d–f) showed strong inhibitory effects, whereas other substitutions did not. The target compound contains a (2,5-dimethylfuran-3-yl)methylamine side chain, a structural motif not tested in that study. This side chain is expected to impart distinct steric and electronic properties compared to the aliphatic amines studied, potentially altering receptor binding profiles and biological outcomes. However, no experimental data for this specific combination are available.

Structure-activity relationship Amine substituent Serotonergic activity

Aryl Group Replacement: Comparison with Furan-2-yl and Thiophen-3-yl Analogs

The target compound differs from its closest commercially indexed analogs, (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide (CAS 1351664-21-5) and (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide, solely in the acrylamide aryl group (3,4,5-trimethoxyphenyl vs. furan-2-yl or thiophen-3-yl) . This substitution increases molecular weight from 245.27 g/mol to 345.40 g/mol and adds three hydrogen-bond acceptors (methoxy groups), significantly altering lipophilicity and hydrogen-bonding capacity. However, no biological data are available for any of these compounds to support a functional comparison.

Aryl substituent effects Chemical analog comparison Physicochemical properties

Conditional Application Scenarios for (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Based on Structural Potential


Exploratory Antibacterial Drug Discovery (Pending FabI Screening Data)

Given its structural membership in the heterocyclic acrylamide FabI inhibitor patent class (US8846711B2) , this compound could be evaluated as a potential FabI inhibitor for antibacterial drug discovery. However, this scenario is conditional upon obtaining primary screening data (e.g., IC50 against S. aureus FabI). Until such data exist, the compound cannot be prioritized over exemplar compounds from the same patent that already have measured potencies (e.g., 60–150 nM) .

Serotonergic Agent Screening (Based on Trimethoxyphenyl Acrylamide Pharmacophore)

The 3,4,5-trimethoxyphenyl acrylamide scaffold has demonstrated activity at 5-HT1A receptors in vivo . The target compound could be screened for 5-HT1A binding and functional activity, particularly given that its 2,5-dimethylfuran-3-ylmethylamine side chain represents an unexplored structural variation within this pharmacophore class. Any selection for procurement must be predicated on the intent to generate de novo screening data.

Chemical Biology Probe Development (Unique Chemotype for Target ID)

The target compound represents a unique chemotype that combines a 3,4,5-trimethoxyphenyl group with a 2,5-dimethylfuran-3-ylmethylamine side chain—a combination not found in any other compound with publicly available bioactivity data. This structural uniqueness makes it a candidate for chemical biology probe development, provided that initial phenotypic or target-based screening identifies a biological activity of interest.

SAR Exploration of the Heterocyclic Acrylamide Space

For research groups actively investigating SAR around the heterocyclic acrylamide scaffold, this compound fills an unexplored niche by probing the effect of a 3,4,5-trimethoxyphenyl substituent in conjunction with a 2,5-dimethylfuran-3-ylmethylamine side chain. Procurement is justified only within the context of systematic SAR studies that compare this compound head-to-head with analogs bearing different aryl groups (e.g., furan-2-yl, thiophen-3-yl) .

Quote Request

Request a Quote for (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.